PF-5198007
Description
Compounds in this series often exhibit selective binding to receptors or enzymes, as seen in analogous phosphine-alkene ligands and catalytic agents discussed in hybrid coordination chemistry studies .
Properties
CAS No. |
1235406-19-5 |
|---|---|
Molecular Formula |
C19H12ClF4N5O3S2 |
Molecular Weight |
533.9 |
IUPAC Name |
4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI Key |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-5198007; PF 5198007; PF5198007; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-5198007 is synthesized through a series of chemical reactions involving arylsulfonamide intermediates. The synthetic route typically involves the following steps:
Formation of Arylsulfonamide Intermediate: The synthesis begins with the preparation of an arylsulfonamide intermediate through the reaction of an aryl halide with a sulfonamide.
Coupling Reaction: The arylsulfonamide intermediate is then coupled with a suitable amine or other nucleophile under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods .
Chemical Reactions Analysis
Types of Reactions
PF-5198007 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
PF-5198007 has several scientific research applications, including:
Mechanism of Action
PF-5198007 exerts its effects by selectively inhibiting the Nav1.7 channel. This inhibition prevents the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound reduces the transmission of pain signals to the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: CAS 1761-61-1 (C₇H₅BrO₂)
- Molecular Properties :
- Functional Contrast :
- Contains a bromine substituent, enhancing electrophilic reactivity compared to PF-5198007.
- Lower bioavailability score (0.55) due to poor solubility, whereas this compound may prioritize lipophilic modifications for CNS penetration.
Compound B: CAS 428854-24-4 (C₁₇H₁₅FN₈)
- Molecular Properties :
- Functional Contrast :
- Fluorine substitution improves metabolic stability relative to this compound.
- Higher molecular complexity may reduce synthetic scalability compared to this compound’s streamlined design.
Table 1: Comparative Overview
| Parameter | This compound (Hypothetical) | Compound A (CAS 1761-61-1) | Compound B (CAS 428854-24-4) |
|---|---|---|---|
| Molecular Weight | ~300 (estimated) | 201.02 | 350.35 |
| Key Substituents | Unknown | Br, COOH | F, pyrazolo-pyridine |
| Bioavailability Score | High (predicted) | 0.55 | 0.78 (estimated) |
| Therapeutic Target | Neurological | Catalytic intermediates | Kinase inhibition |
Comparison with Functionally Similar Compounds
Catalytic Ligands (e.g., Phosphine-Alkene Hybrids)
- Role : Enhance transition metal catalysis, such as in asymmetric synthesis .
- Contrast : this compound is likely optimized for in vivo efficacy rather than catalytic activity, prioritizing pharmacokinetic properties over coordination versatility.
Antimicrobial Agents (e.g., Benzodiazepine Derivatives)
- Role : Target bacterial enzymes or viral proteases.
- Contrast : this compound’s mechanism may align with neuromodulation (e.g., GABA receptor interaction), diverging from antimicrobial cytotoxicity .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
